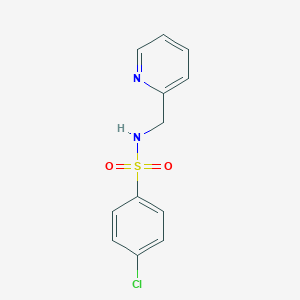
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione, also known as DTSD, is a chemical compound that has been studied for its potential use in scientific research. DTSD has been found to have a variety of biochemical and physiological effects, and has shown promise as a tool for studying certain biological processes.
作用機序
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is believed to act as an inhibitor of certain enzymes involved in redox signaling pathways. Specifically, 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of thioredoxin reductase, an enzyme that plays a key role in regulating redox signaling. By inhibiting this enzyme, 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione may be able to alter the redox balance within cells, leading to changes in various biological processes.
Biochemical and Physiological Effects:
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been found to have a variety of biochemical and physiological effects. In addition to its role as an inhibitor of thioredoxin reductase, 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of other enzymes involved in redox signaling, including glutathione reductase and glutathione peroxidase. These effects could be useful in understanding the role of these enzymes in various biological processes.
実験室実験の利点と制限
One advantage of using 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has shown promise as a tool for studying redox signaling pathways, which could be useful in understanding a variety of biological processes. However, one limitation of using 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is that it may not be suitable for all types of experiments, and may not be effective in all cell types or organisms.
将来の方向性
There are a number of potential future directions for research involving 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione. One area of research could involve further investigating the role of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione in redox signaling pathways, and exploring its potential as a therapeutic agent for diseases involving redox imbalance. Additionally, researchers could investigate the effects of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione on other biochemical and physiological processes, and explore its potential as a tool for studying these processes.
合成法
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving several chemical reactions. One common method of synthesis involves the reaction of 2,4-thiazolidinedione with phosphorus pentasulfide, followed by reaction with dimethyl sulfate and then with triethylamine. This results in the formation of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione as a yellow powder.
科学的研究の応用
3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in a variety of scientific research applications. One area of research where 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has shown promise is in the study of redox signaling pathways. 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been found to act as an inhibitor of certain enzymes involved in redox signaling, which could be useful in understanding the role of these enzymes in various biological processes.
特性
CAS番号 |
17702-76-0 |
|---|---|
分子式 |
C16H17NO5S2 |
分子量 |
287.3 g/mol |
IUPAC名 |
3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10NO4PS3/c1-10-12(13,11-2)15-4-7-5(8)3-14-6(7)9/h3-4H2,1-2H3 |
InChIキー |
AVRCLFGJSYYCDL-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCN1C(=O)CSC1=O |
正規SMILES |
COP(=S)(OC)SCN1C(=O)CSC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)




![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)